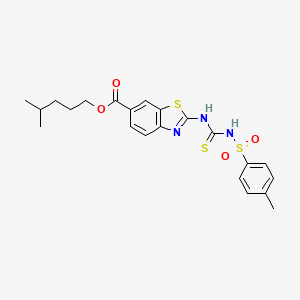
ATP Synthesis-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATP Synthesis-IN-2 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is involved in the catalytic mechanism that drives the formation of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATP Synthesis-IN-2 involves a multi-step process that includes the use of various reagents and catalysts. The synthetic route typically starts with the preparation of adenosine, which is then phosphorylated to form ATP. The reaction conditions often require specific pH levels, temperatures, and the presence of metal ions to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where microorganisms such as yeast or bacteria are cultured under controlled conditions. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
ATP Synthesis-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an electron acceptor.
Reduction: Involves the gain of electrons by this compound from an electron donor.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphorylated derivatives of this compound, which are crucial intermediates in the synthesis of ATP.
Aplicaciones Científicas De Investigación
ATP Synthesis-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various biochemical reactions.
Biology: Plays a crucial role in cellular respiration and energy metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Mecanismo De Acción
ATP Synthesis-IN-2 exerts its effects by facilitating the transfer of phosphate groups to ADP, forming ATP. This process involves the binding of this compound to specific molecular targets, such as the F1 and Fo subunits of ATP synthase. The proton motive force generated across the mitochondrial membrane drives the rotation of these subunits, leading to the synthesis of ATP.
Comparación Con Compuestos Similares
Similar Compounds
ATP Synthase: Another enzyme involved in ATP synthesis but with a different mechanism of action.
Adenosine Kinase: Catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP).
Polyphosphate Kinase: Involved in the synthesis of polyphosphates from ATP.
Uniqueness
ATP Synthesis-IN-2 is unique in its ability to efficiently catalyze the formation of ATP under specific conditions, making it a valuable tool in both research and industrial applications. Its high specificity and catalytic efficiency distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C27H29N3S |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
N-[(2-benzylsulfanylquinolin-3-yl)methyl]-1-[4-[(dimethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3 |
Clave InChI |
SFWQOTBCGHCKGK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)



![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)


